2-Keto-3-deoxygluconate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Role as a Metabolite:

KDG is a metabolite found in various organisms, including the common bacterium Escherichia coli []. It plays a role in several metabolic pathways, including:

- Pentose phosphate pathway: In this pathway, KDG acts as an intermediate in the conversion of glucose to pentose sugars, which are essential for various cellular processes [].

- Gluconate fermentation: Certain bacteria, such as Clostridia species, utilize gluconate as an energy source. During this process, gluconate is converted to KDG, which is then further metabolized for energy production [].

Enzyme Interactions:

KDG interacts with specific enzymes in different metabolic pathways:

- 2-dehydro-3-deoxygluconokinase: This enzyme phosphorylates KDG to form 2-keto-3-deoxy-6-phosphogluconate (KDPG), which is a crucial intermediate in the pentose phosphate pathway [].

- KDG aldolase: In some bacterial species, KDG can be cleaved by KDG aldolase to produce pyruvate and glyceraldehyde-3-phosphate, which can then enter other metabolic pathways [].

Research Applications:

KDG's role in various metabolic pathways makes it a valuable tool in scientific research:

- Understanding metabolic pathways: Studying KDG metabolism can provide insights into the regulation and function of different pathways, including the pentose phosphate pathway and gluconate fermentation [, ].

- Bacterial physiology: Research on KDG transport and utilization in bacteria can help understand their metabolic diversity and adaptation to different environments [].

- Biocatalysis: KDG can be used as a substrate for biocatalytic reactions to produce valuable chemicals or study enzyme activity.

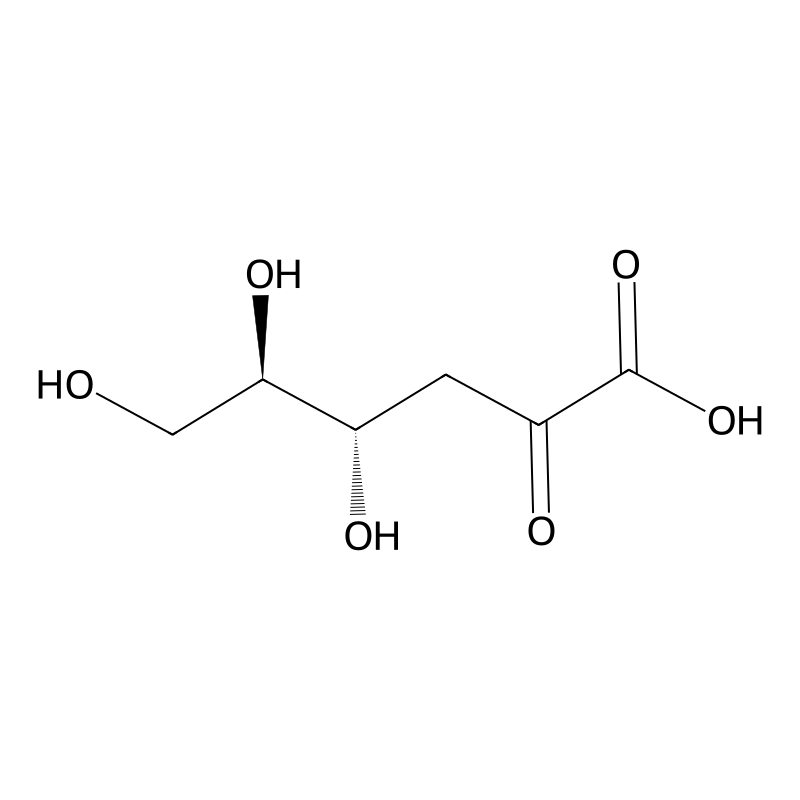

2-Keto-3-deoxygluconate is a keto sugar acid that plays a significant role in various metabolic pathways, particularly in bacteria. It is an intermediate compound formed during the degradation of sugars and is integral to the synthesis of polysaccharides and cell wall components in microbial organisms. The compound is characterized by its unique structure, which includes a keto group at the second position and a deoxy group at the third position of the glucose molecule. This structural modification imparts distinct biochemical properties that facilitate its function in metabolic processes.

The primary reaction involving 2-keto-3-deoxygluconate is its interconversion with other metabolites through enzymatic catalysis. One notable enzyme is 2-dehydro-3-deoxy-D-gluconate 5-dehydrogenase, which catalyzes the oxidation of 2-keto-3-deoxygluconate in the presence of nicotinamide adenine dinucleotide (NAD+), producing (4S)-4,6-dihydroxy-2,5-dioxohexanoate, NADH, and protons. This reaction is crucial for integrating 2-keto-3-deoxygluconate into broader metabolic pathways, including the pentose phosphate pathway and various sugar acid interconversions .

2-Keto-3-deoxygluconate exhibits significant biological activity as an intermediate in bacterial metabolism. It is essential for the biosynthesis of lipopolysaccharides, which are critical components of the outer membrane of Gram-negative bacteria. Additionally, it plays a role in the semi-phosphorylative Entner-Doudoroff pathway, a metabolic route utilized by certain microorganisms to convert glucose into pyruvate and glyceraldehyde-3-phosphate . This pathway highlights the compound's importance in energy production and carbon metabolism in prokaryotic organisms.

The synthesis of 2-keto-3-deoxygluconate can be achieved through various methods, with biocatalytic processes emerging as highly efficient approaches. A notable method involves the one-step biocatalytic dehydration of d-gluconate using recombinant gluconate dehydratase from Thermoproteus tenax. This method allows for high yields (approximately 90%) of stereochemically pure 2-keto-3-deoxygluconate with minimal side products . Other chemical synthesis routes may involve multiple steps and require more complex procedures to achieve similar yields.

2-Keto-3-deoxygluconate has several applications in biochemical research and industrial processes. It serves as a key intermediate in the production of polysaccharides and other bioactive compounds. Its role in microbial metabolism makes it a target for studies aimed at understanding bacterial physiology and developing antimicrobial agents. Additionally, due to its structural characteristics, it may have potential applications in pharmaceuticals as a precursor for drug synthesis .

Research on 2-keto-3-deoxygluconate has revealed its interactions with various enzymes and metabolic pathways. Studies have shown that this compound can act as a substrate for specific kinases, such as 2-keto-3-deoxygluconate kinase, which phosphorylates it to form 2-keto-3-deoxy-D-gluconate phosphate. This phosphorylation step is crucial for its further utilization in metabolic pathways . Furthermore, investigations into its metabolic promiscuity indicate that it can participate in multiple pathways, enhancing its significance in microbial metabolism .

Several compounds share structural and functional similarities with 2-keto-3-deoxygluconate. Below are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| D-Gluconic Acid | Aldohexose with a carboxylic acid group | Precursor to 2-keto-3-deoxygluconate |

| 2-Keto-3-deoxygalactonate | Similar keto structure | Involved in galactose metabolism |

| D-Galactonic Acid | Aldohexose with carboxylic acid | Related to galactose degradation |

| 5-Keto-D-gluconic Acid | Keto sugar acid | Intermediate in different metabolic pathways |

The uniqueness of 2-keto-3-deoxygluconate lies in its specific role within bacterial metabolism and its ability to participate in diverse bio

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Wikipedia

2-Keto-3-Deoxygluconate